N-[2-(acetylamino)ethyl]-2-methylalanine
Description
N-[2-(Acetylamino)ethyl]-2-methylalanine is a modified amino acid derivative characterized by a 2-methyl substitution on the α-carbon of alanine and an N-linked 2-(acetylamino)ethyl group. The compound’s structure comprises:
- α-carbon: A methyl group (CH₃), increasing steric hindrance.
- Amino group: Substituted with a 2-(acetylamino)ethyl moiety (-CH₂CH₂NHCOCH₃), introducing hydrogen-bonding capacity and hydrophilicity.
Properties
IUPAC Name |
2-(2-acetamidoethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)9-4-5-10-8(2,3)7(12)13/h10H,4-5H2,1-3H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUSUUKAGXMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)ethyl]-2-methylalanine typically involves the reaction of 2-methylalanine with an acetylaminoethylating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)ethyl]-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
N-[2-(acetylamino)ethyl]-2-methylalanine serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Reagent in Synthesis : Used for synthesizing more complex molecules.
- Chemical Reactions :
- Oxidation : Can be oxidized to form oxides or hydroxylated derivatives.
- Reduction : Reduced using agents like sodium borohydride to yield amines.
- Substitution : The acetylamino group can be replaced with other functional groups under specific conditions.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO4, H2O2 | Oxides, hydroxylated derivatives |
| Reduction | NaBH4, LiAlH4 | Amines, reduced forms |
| Substitution | Halogens, alkylating agents | New compounds with different functional groups |
Biology
The compound is being studied for its biological activities , particularly its interactions with enzymes and receptors:
- Neurotransmitter Modulation : Research indicates that it may influence neurotransmitter levels such as GABA and glutamate, potentially impacting conditions like epilepsy and anxiety disorders.
- Anticonvulsant Properties : It may enhance GABAergic processes, suggesting therapeutic potential in neurological disorders.
Medicine
This compound is being explored for its therapeutic applications :
- Drug Development : Ongoing research aims to evaluate its efficacy in treating neurological conditions by modulating neurotransmitter systems.
- Potential Role in Alzheimer's Disease : Studies suggest that compounds with similar structures could inhibit β-amyloid peptide release, which is crucial for developing treatments for Alzheimer's disease .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals:
- Firefighting Chemicals : It has been assessed for use in firefighting products due to its properties that assist in extinguishing hydrocarbon fires .
- Quality Control Measures : Industrial production involves rigorous quality control to ensure the compound's purity and effectiveness.
Case Studies and Research Findings
-
Neurotransmitter Release Study :
- A study examined how similar amino acids affect neurotransmitter release, revealing significant alterations in glutamate and GABA levels in cortical neurons. This underscores the potential of this compound in influencing neuronal excitability.
-
Therapeutic Evaluation for Neurological Disorders :
- Research has indicated that this compound may help balance excitatory and inhibitory signals in the brain, presenting a promising avenue for treating conditions like epilepsy and anxiety disorders.
- Industrial Application Assessment :
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)ethyl]-2-methylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural and inferred physicochemical properties of N-[2-(acetylamino)ethyl]-2-methylalanine and related compounds:
*Calculated formula based on structural analysis.
Key Observations:
Substituent Complexity: The target compound’s 2-(acetylamino)ethyl group introduces two hydrogen-bonding sites (amide NH and carbonyl O), unlike simpler methyl or benzyloxycarbonyl groups. This may enhance solubility in polar solvents compared to N-methylalanine .
α-Carbon Substitution :
Inferred Physicochemical Properties
- Solubility: The acetylamino group may improve aqueous solubility relative to purely hydrophobic substituents (e.g., Cbz).
- Stability : The acetylated ethyl chain could resist proteolytic cleavage, making the compound suitable for prolonged biological activity.
Biological Activity
N-[2-(acetylamino)ethyl]-2-methylalanine is an organic compound with the molecular formula CHNO. This amino acid derivative features an acetylamino group attached to an ethyl chain, making it a subject of interest in various biological and medicinal research fields. The compound's potential biological activities are largely attributed to its ability to interact with specific enzymes and receptors in biological systems, leading to modulation of various physiological processes.
The biological activity of this compound is primarily linked to its interactions with molecular targets such as enzymes and receptors. The compound may influence several biochemical pathways, which can lead to diverse biological effects. For instance, it has been suggested that it might enhance GABAergic processes, thereby exhibiting anticonvulsant properties. Additionally, the compound's structure allows for potential binding to neurotransmitter systems, influencing neurotransmitter release and activity.
Potential Therapeutic Applications
Research indicates that this compound may have applications in drug development, particularly in the context of neurological disorders. Its ability to modulate neurotransmitter levels suggests potential utility in treating conditions such as epilepsy or anxiety disorders by balancing excitatory and inhibitory signals in the brain .
Neurotransmitter Modulation
A study examining the effects of various amino acids on neurotransmitter release found that compounds similar to this compound can significantly alter levels of key neurotransmitters like glutamate and GABA in cortical neurons. This modulation is crucial as it can impact neuronal excitability and overall brain function .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. It was found that modifications to the amide group can significantly affect the compound's biological activity. For example, derivatives with lower lipophilicity demonstrated improved selectivity for specific biological targets, enhancing their therapeutic profiles while minimizing side effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide | Indole derivative | Potential neuroprotective effects |
| N-(2-acetylamino-1,2-dihydroxy-ethyl)-acetamide | Hydroxy-substituted | Antioxidant properties |
This compound is distinguished by its unique chemical structure, which imparts specific reactivity and potential biological effects not observed in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
